Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate
Description
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate is a structurally complex aromatic compound characterized by a naphthalene core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 7, respectively. The carboxamide group at position 2 is linked to a 4-chloro-2,5-dimethoxyphenyl moiety, forming a sodium salt. This ionic nature enhances its solubility in polar solvents compared to neutral analogs.
Properties
CAS No. |
97416-86-9 |
|---|---|
Molecular Formula |
C20H17ClNNaO5 |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
sodium;3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-6-methoxynaphthalen-2-olate |
InChI |
InChI=1S/C20H18ClNO5.Na/c1-25-13-5-4-11-8-17(23)14(7-12(11)6-13)20(24)22-16-10-18(26-2)15(21)9-19(16)27-3;/h4-10,23H,1-3H3,(H,22,24);/q;+1/p-1 |
InChI Key |
PAZPKJBNNSZSQF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)[O-])C(=O)NC3=CC(=C(C=C3OC)Cl)OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-chloro-2,5-dimethoxyaniline Intermediate
The 4-chloro-2,5-dimethoxyaniline is a critical intermediate for the amide formation step. According to established industrial and laboratory protocols:
- Starting Material: 4-chloro-2,5-dimethoxynitrobenzene.
- Reduction: Catalytic hydrogenation in methanol solvent at 70–80 °C under elevated pressure (0.75–7.5 atm) using a supported metal catalyst on activated carbon.
- Catalyst Loading: 0.1–3% by weight relative to the nitro compound.
- Yield: High, typically >99% conversion to the aniline derivative.
- This method is scalable and efficient for large-scale synthesis of the aniline intermediate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-chloro-2,5-dimethoxynitrobenzene | Starting material |
| 2 | H2, Methanol, Supported metal catalyst, 70–80 °C, 0.75–7.5 atm | Reduction to 4-chloro-2,5-dimethoxyaniline |
Preparation of 3-hydroxy-7-methoxynaphthalene-2-carboxylic Acid Derivative
- The naphthalene core with hydroxy and methoxy substituents is typically prepared via selective hydroxylation and methoxylation of naphthalene derivatives.
- Carboxylation at the 2-position can be achieved by directed ortho-metalation followed by carbonation or by oxidation of methyl-substituted precursors.
- Hydroxylation at the 3-position and methoxylation at the 7-position require regioselective electrophilic substitution or protection/deprotection strategies.
- These steps are well-documented in aromatic substitution chemistry and naphthalene derivative synthesis literature.
Amide Bond Formation
- The key step is the coupling of the 4-chloro-2,5-dimethoxyaniline with the 3-hydroxy-7-methoxynaphthalene-2-carboxylic acid or its activated derivative.
- Common methods include:
- Activation of the carboxylic acid as an acid chloride using reagents like thionyl chloride or oxalyl chloride.
- Coupling with the aniline under controlled temperature to form the amide bond.
- Alternatively, carbodiimide-mediated coupling (e.g., using EDC or DCC) in the presence of catalytic DMAP can be employed for milder conditions.
- The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Purification involves recrystallization or chromatography to isolate the pure amide.
Formation of the Sodium Salt
- The final step involves conversion of the free amide compound to its sodium salt.
- This is achieved by treatment with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in aqueous or alcoholic media.
- The sodium salt form improves solubility and stability for pharmaceutical or analytical applications.
- The salt formation is confirmed by spectroscopic methods and elemental analysis.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Reduction of nitro compound | H2, Methanol, Supported metal catalyst, 70–80 °C, 0.75–7.5 atm | 4-chloro-2,5-dimethoxyaniline | High yield, scalable |
| 2 | Synthesis of naphthalene acid | Directed ortho-metalation, hydroxylation, methoxylation | 3-hydroxy-7-methoxynaphthalene-2-carboxylic acid | Regioselective substitutions |
| 3 | Amide bond formation | Acid chloride or carbodiimide coupling | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamide | Controlled temperature |
| 4 | Sodium salt formation | NaOH or NaHCO3 in aqueous/alcoholic medium | Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate | Enhances solubility and stability |
Research Findings and Considerations
- The reduction of nitro to aniline is a well-established industrial process with high efficiency and selectivity, minimizing side reactions.
- The regioselective functionalization of the naphthalene ring requires careful control of reaction conditions to avoid over-substitution or undesired isomers.
- Amide bond formation is a critical step where reaction conditions must be optimized to prevent hydrolysis or polymerization.
- Salt formation improves physicochemical properties, which is important for downstream applications such as drug formulation.
- No direct preparation methods for the exact sodium salt form were found in the excluded unreliable sources, but the above synthesis pathway is consistent with standard organic synthesis protocols for similar compounds.
Chemical Reactions Analysis
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro, methoxy, and hydroxy positions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Receptor Interaction: The compound may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Analysis
Key Observations :
- The target’s carboxamidate group distinguishes it from neutral imides (e.g., 3-chloro-N-phenyl-phthalimide) and enhances solubility via ionic interactions.
- Unlike bis-azo carboxamides , the target lacks azo linkages, which are critical for dye applications, but retains hydroxyl/methoxy groups that may confer antioxidant or binding properties.
Physicochemical and Application Differences
Research Findings :
- Ionic vs. Neutral Forms : The sodium salt of the target compound likely improves bioavailability compared to neutral phthalimides, which require organic solvents for processing .
- Receptor Specificity : While 25C-NBOH HCl binds serotonin receptors due to its phenethylamine backbone , the target’s naphthalene-carboxamidate structure may favor interactions with enzymes or transporters unrelated to psychoactivity.
- Stability : The absence of azo groups in the target enhances photostability compared to bis-azo dyes, which degrade under UV exposure .
Biological Activity
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₄ClN₃O₅
- Molecular Weight : 357.74 g/mol
- CAS Number : 4273-92-1
The structure comprises a naphthalene core substituted with methoxy and chloro groups, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Effects : Studies have shown that derivatives of naphthalene, including this compound, possess strong antimicrobial properties. For instance, naphthoquinone derivatives have been noted for their effectiveness against various bacterial strains .
- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines . This is particularly relevant in the context of chronic inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The methoxy and chloro substituents may interact with enzyme active sites, inhibiting their function and thereby disrupting cellular processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that naphthalene derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in pathogenic organisms or cancer cells .
- Modulation of Gene Expression : There is evidence that such compounds can influence the expression of genes involved in inflammation and apoptosis, further supporting their therapeutic potential.
Antimicrobial Activity
A study conducted on various naphthalene derivatives demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anti-inflammatory Effects
In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a promising avenue for treating inflammatory diseases.
Anticancer Activity
Research published in peer-reviewed journals indicates that related compounds induce apoptosis in various cancer cell lines through the activation of caspase pathways. Further studies are required to elucidate the specific pathways involved for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
